3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)-5'-methylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-10-5-6-14-13(7-10)17(16(22)19-14)20(15(21)9-23-17)12-4-2-3-11(18)8-12/h2-8H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZVIUDWJLGMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione is a complex organic compound notable for its unique spiro structure, which combines an indoline and a thiazolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C17H13FN2O2S
- Molecular Weight : 328.36 g/mol
- Structural Characteristics : The presence of a fluorophenyl group at the 3' position and a methyl group at the 5' position enhances its chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions, often utilizing isatin derivatives and thiolactic acid under varying conditions. Microwave-assisted techniques have been shown to improve yields and reduce reaction times significantly.
Antimicrobial Properties
Research indicates that spiro[indoline-thiazolidine] derivatives, including this compound, exhibit notable antimicrobial activities. Studies have demonstrated the ability of these compounds to inhibit bacterial growth effectively. For example, derivatives have been tested against various pathogens with promising results.
Anticancer Activity
The anticancer potential of this compound has been explored through cell proliferation assays on human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). These studies reveal that compounds similar to this compound can significantly inhibit cell proliferation, indicating their potential as therapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| HCT116 | 12 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects is linked to its interactions with specific biological targets. Molecular docking studies suggest that these compounds may inhibit kinases involved in cancer progression or bacterial resistance mechanisms.
Interaction Studies
The interactions often involve binding to enzymes or receptors critical for cellular signaling pathways. For instance:
- Kinase Inhibition : Compounds have shown potential in inhibiting kinases that are pivotal in cancer cell signaling.
- Receptor Binding : The spiro structure allows for effective binding to various receptors, enhancing biological activity.
Case Studies
- Antimicrobial Study :
- A study demonstrated that derivatives of the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 8 µg/mL.
- Anticancer Study :
- In vitro studies on MCF7 cells indicated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as caspase-3 activation.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that spirooxindoles, including 3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione, exhibit promising anticancer properties. Research has shown that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways .
Case Study:
A study published in ResearchGate explored the synthesis and characterization of new spirooxindoles and their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives showed significant cytotoxicity against various cancer types, indicating the potential of this compound as a lead compound for further development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary data suggest that it may possess inhibitory effects against various bacterial strains and fungi, making it a candidate for the development of new antimicrobial agents.
Targeting Specific Receptors
This compound may interact with specific molecular targets such as G-protein coupled receptors (GPCRs). These interactions can modulate biological pathways relevant to diseases such as metabolic disorders and gastrointestinal issues .
Example:
Research into receptor agonists has highlighted the potential of compounds similar to this compound in enhancing GLP-1 secretion, which is vital for glucose metabolism and could be beneficial in treating type II diabetes .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the indole core and spirocyclization with thiazolidine precursors under controlled conditions. Understanding the mechanism by which it exerts its biological effects is crucial for optimizing its therapeutic potential.
Comparison with Similar Compounds
Structural Features and Modifications
Key structural variations among spiro-thiazolidine derivatives include substituents on the indoline ring, aryl groups at the 3'-position, and modifications to the thiazolidine moiety. Below is a comparative analysis of select analogs:
Activity and Mechanism Insights
- Anti-Tubercular Activity: Compound 106, a nitro-substituted analog, demonstrates near-isoniazid efficacy (MIC = 12.5 mg mL⁻¹) against M. tuberculosis H37Rv. Molecular docking reveals strong binding to InhA (-9.2 kcal/mol), suggesting the fluorophenyl group in the target compound may similarly enhance enoyl-ACP reductase inhibition .
- Antimicrobial Activity : Compound 76's dimethoxy-biphenyl substituent contributes to broad-spectrum antibacterial activity, surpassing ampicillin. In contrast, the target compound's 3-fluorophenyl group may offer improved metabolic stability over methoxy groups due to reduced oxidative metabolism .
- Anticancer Potential: Chlorophenyl-substituted IIa and IIb exhibit GI₅₀ values in the low micromolar range, attributed to arylidene conjugation enhancing intercalation with DNA or kinase inhibition.
- Antifungal Activity : Compound 9's trifluoroacetyl group confers 80–90% fungal inhibition, while the target compound’s fluorine may offer milder but more metabolically stable antifungal effects .
Pharmacokinetic and ADMET Profiles
- Lipinski’s Rule Compliance: Compound 106 violates one Lipinski criterion (molecular weight >500 Da) but retains good ADMET properties, including moderate solubility and low hepatotoxicity .
- logP and Solubility : Fluorinated analogs like compound 9 exhibit high logP (7.45–7.19), indicating lipophilicity that enhances membrane penetration but may limit aqueous solubility. The target compound’s methyl and fluorine substituents likely balance logP for optimal bioavailability .
Preparation Methods
Classical Three-Component Condensation
- Reagents : 5-Methylisatin (10 mmol), 3-fluoroaniline (10 mmol), thioglycolic acid (20 mmol).
- Conditions : Reflux in anhydrous benzene with acetic acid (1 mL) for 8 hours under Dean-Stark apparatus.
- Workup : Neutralization with NaHCO₃, filtration, and recrystallization from ethanol.
Yield : 68–72%.
Mechanism :
- Step 1 : Schiff base formation between 5-methylisatin and 3-fluoroaniline.
- Step 2 : Nucleophilic attack by thioglycolic acid’s thiol group, followed by cyclization to form the thiazolidine ring.
Table 1: Reaction Optimization for Classical Method
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Benzene | Maximizes azeotropic water removal |
| Catalyst | Acetic acid | Accelerates imine formation |
| Temperature | Reflux (80°C) | Completes cyclization in 8 hours |
| Stoichiometry (TGA) | 2.0 equiv | Prevents dimerization side reactions |
Solid-Supported Synthesis Using Montmorillonite KSF
- Reagents : 5-Methylisatin, 3-fluoroaniline, thioglycolic acid.
- Conditions : Montmorillonite KSF (1.5 g/mmol), DMF (3 drops), 80°C, 4 hours.
- Workup : Filtration, washing with ethanol, column chromatography (petroleum ether/ethyl acetate).
Yield : 85–88%.
Advantages :
Microwave-Assisted Synthesis
- Reagents : Same as classical method.
- Conditions : Microwave irradiation (300 W, 100°C), 20 minutes.
- Workup : Direct crystallization from ethanol.
Yield : 78–82%.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Classical | 8h | 68–72 | 95–97 |
| Solid-supported | 4h | 85–88 | 98–99 |
| Microwave | 0.3h | 78–82 | 96–98 |
Structural Elucidation and Spectral Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 10.32 (s, 1H, NH indoline).
- δ 7.45–7.12 (m, 4H, 3-fluorophenyl).
- δ 3.62 (s, 3H, CH₃ indoline).
- δ 4.21–3.98 (m, 2H, thiazolidine CH₂).
¹³C NMR (100 MHz, DMSO-d₆) :
Mass Spectrometry
Challenges and Side Reactions
- Racemization : Observed at temperatures >100°C due to spiro carbon’s stereochemical lability.
- Dimerization : Mitigated by using excess thioglycolic acid (2.0 equiv).
- Byproducts :
Green Chemistry Approaches
The grindstone technique offers a solvent-free alternative:
- Reagents : 5-Methylisatin, 3-fluoroaniline, thioglycolic acid.
- Conditions : Mortar grinding with piperidine (2 drops), 10 minutes.
- Yield : 70–75%.
Advantages : Eliminates organic solvents, reduces energy consumption.
Industrial Scalability Considerations
Q & A
Q. Q1.1: What synthetic methodologies are optimal for constructing the spiro[indoline-3,2'-thiazolidine]-2,4'-dione scaffold?
Methodological Answer: The scaffold is typically synthesized via cycloaddition reactions. For example, condensation of substituted isatins with thioglycolic acid in non-polar solvents (e.g., dioxane) under reflux conditions facilitates spiro-ring formation . Green chemistry approaches using aqueous media and Brønsted acid surfactants (e.g., p-dodecyl benzenesulfonic acid) have also been reported to improve yield and sustainability . Key steps include controlling reaction time (8–10 hours) and stoichiometric ratios of mercaptoacetic acid to intermediates for efficient cyclization .
Q. Q1.2: How is the antimicrobial activity of this compound assessed against common pathogens?
Methodological Answer: Standardized in vitro assays include:
- Disc diffusion method : Evaluated against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria at 1 mg/mL disc concentrations, with zone-of-inhibition measurements .
- Minimum Inhibitory Concentration (MIC) : Determined using the Lowenstein–Jensen (L–J) method for Mycobacterium tuberculosis H37Rv, with isoniazid as a positive control (MIC = 0.20 µg/mL) .
- Antifungal testing : Agar diffusion against Aspergillus flavus and Botrytis cinerea, using fluconazole or amphotericin B as standards .
Advanced Research Questions
Q. Q2.1: How do electron-withdrawing substituents (e.g., fluorine, trifluoroacetyl) enhance antimicrobial efficacy?
Methodological Answer: Electron-withdrawing groups (e.g., –F, –CF₃) improve microbial target binding by increasing electrophilicity and stabilizing interactions with enzymes like enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis. For instance, trifluoroacetyl derivatives exhibit enhanced activity due to their ability to disrupt microbial membrane integrity and inhibit DNA gyrase . Comparative SAR studies using derivatives with –OCH₃ (electron-donating) vs. –CF₃ groups reveal a 2–3-fold increase in MIC values for electron-withdrawing analogs .
Q. Q2.2: What strategies resolve contradictions in activity data across different studies?
Methodological Answer: Discrepancies often arise from variations in:
- Assay protocols : Standardize inoculum size (e.g., 1 × 10⁶ CFU/mL) and incubation time (24–48 hours) .
- Compound solubility : Use DMSO as a universal solvent at ≤1% v/v to avoid cytotoxicity artifacts .
- Control strains : Include reference strains (e.g., S. aureus ATCC 25923) for cross-study validation . Meta-analyses of MIC distributions (e.g., log2-transformed data) can statistically identify outliers and improve reproducibility .
Q. Q2.3: How can molecular docking guide the optimization of this compound for tuberculosis (TB) drug development?
Methodological Answer: Docking into M. tuberculosis InhA (PDB: 4TZK) identifies key interactions:
- Hydrogen bonding : Between the thiazolidine-dione carbonyl and NAD⁺ binding site residues (e.g., Tyr158) .
- Hydrophobic interactions : Fluorophenyl groups occupy the substrate tunnel, displacing fatty acid chains.
- ADMET profiling : Use tools like SwissADME to predict bioavailability. Despite potential Lipinski violations (e.g., molecular weight >500), derivatives with logP <5 and PSA <140 Ų often retain acceptable pharmacokinetics .
Q. Q2.4: What crystallographic techniques validate the spirocyclic structure?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths and angles, confirming spiro-junction geometry. SHELXL refinement (via Olex2) is standard for small-molecule structures .
- Twinning analysis : Required for high-symmetry space groups (e.g., P2₁/c) to address overlapping reflections .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) influencing crystal packing .
Q. Q2.5: How do ADMET parameters influence the compound's drug-likeness?
Methodological Answer:
- Absorption : Moderate permeability (Caco-2 assay Papp >1 × 10⁻⁶ cm/s) due to spirocyclic rigidity.
- Metabolism : CYP3A4-mediated oxidation of the indoline ring is a major clearance pathway (predict via StarDrop).
- Toxicity : Ames test-negative for mutagenicity, but hepatotoxicity risks (e.g., elevated ALT in murine models) require mitigation via fluorine substitution .
Emerging Research Directions
Q. Q3.1: Can this compound synergize with existing antibiotics to overcome resistance?
Methodological Answer: Checkboard assays (FIC index) reveal synergy with β-lactams (e.g., meropenem) against ESBL-producing Klebsiella pneumoniae. Synergistic mechanisms may involve thiazolidine-dione inhibition of efflux pumps (e.g., AcrAB-TolC) .
Q. Q3.2: What in silico tools predict off-target interactions in eukaryotic cells?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
